N-(Benzyloxycarbonyloxy)-phthalimide
Overview
Description
N-(Benzyloxycarbonyloxy)-phthalimide is a chemical compound known for its utility in organic synthesis, particularly in the protection of amino groups. It is a derivative of phthalimide and is often used as a reagent in peptide synthesis and other organic transformations. The compound is characterized by its ability to introduce the benzyloxycarbonyl (Cbz) protecting group, which is widely used in the synthesis of peptides and other complex organic molecules.
Preparation Methods
The synthesis of N-(Benzyloxycarbonyloxy)-phthalimide typically involves the reaction of phthalimide with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-(Benzyloxycarbonyloxy)-phthalimide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the benzyloxycarbonyl group.
Hydrolysis: In the presence of acids or bases, it can hydrolyze to form phthalimide and benzyl alcohol.
Reduction: It can be reduced to form the corresponding amine. Common reagents used in these reactions include acids, bases, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(Benzyloxycarbonyloxy)-phthalimide has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules by protecting amino groups.
Biology: It is employed in the modification of biomolecules for various biochemical studies.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: It is utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-(Benzyloxycarbonyloxy)-phthalimide involves the formation of a stable carbamate linkage with amino groups. This protects the amino group from unwanted reactions during subsequent synthetic steps. The benzyloxycarbonyl group can be removed under mild conditions, typically by hydrogenation or treatment with acids, to regenerate the free amine.
Comparison with Similar Compounds
N-(Benzyloxycarbonyloxy)-phthalimide is similar to other carbamate-based protecting groups such as N-(Allyloxycarbonyloxy)-phthalimide and N-(Methoxycarbonyloxy)-phthalimide. it is unique in its stability and ease of removal under mild conditions. Similar compounds include:
- N-(Allyloxycarbonyloxy)-phthalimide
- N-(Methoxycarbonyloxy)-phthalimide
- N-(Benzyloxycarbonyloxy)-succinimide
These compounds share similar protective functions but differ in their stability and reactivity, making this compound a preferred choice in many synthetic applications.
Properties
IUPAC Name |
benzyl (1,3-dioxoisoindol-2-yl) carbonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c18-14-12-8-4-5-9-13(12)15(19)17(14)22-16(20)21-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZNYGVZDCMWKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)ON2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399754 | |
Record name | 2-{[(Benzyloxy)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65162-83-6 | |
Record name | 2-{[(Benzyloxy)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(BENZYLOXYCARBONYLOXY)-PHTHALIMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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